molecular formula C11H9ClOS B13083344 (3-Chlorothiophen-2-yl)(phenyl)methanol

(3-Chlorothiophen-2-yl)(phenyl)methanol

Cat. No.: B13083344
M. Wt: 224.71 g/mol
InChI Key: DDCMHFXQPBBUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H9ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorothiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-chlorothiophene with benzaldehyde in the presence of a reducing agent. One common method is the Grignard reaction, where 3-chlorothiophene is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorothiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of (3-Chlorothiophen-2-yl)(phenyl)carboxylic acid.

    Reduction: Formation of (3-Chlorothiophen-2-yl)(phenyl)methane.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorothiophen-2-yl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorothiophen-2-yl)methanol: Lacks the phenyl group, making it less complex.

    (3-Bromothiophen-2-yl)(phenyl)methanol: Similar structure but with a bromine atom instead of chlorine.

    (3-Methylthiophen-2-yl)(phenyl)methanol: Contains a methyl group instead of chlorine.

Uniqueness

(3-Chlorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both the phenyl and chlorothiophene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C11H9ClOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H

InChI Key

DDCMHFXQPBBUGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CS2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.